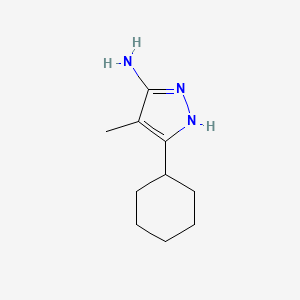

3-cyclohexyl-4-methyl-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

5-cyclohexyl-4-methyl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C10H17N3/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H3,11,12,13) |

InChI Key |

ZXZNMBCUCVAVPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NN=C1N)C2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclohexyl 4 Methyl 1h Pyrazol 5 Amine and Its Derivatives

Retrosynthetic Analysis of the 3-Cyclohexyl-4-methyl-1H-pyrazol-5-amine Framework

A retrosynthetic analysis of the target molecule, 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine, suggests that the pyrazole (B372694) ring can be disconnected through the N1-C5 and N2-C3 bonds. This disconnection leads to two key precursors: a hydrazine (B178648) derivative and a β-ketonitrile. Specifically, the cyclohexyl group at the 3-position and the methyl group at the 4-position would originate from a suitably substituted β-ketonitrile, namely 2-(cyclohexanecarbonyl)-3-methylpropanenitrile. The 5-amino group is typically introduced via the reaction with hydrazine.

This retrosynthetic approach forms the basis for the classical synthetic routes to pyrazol-5-amine derivatives, which primarily involve the condensation of a β-functionalized nitrile with a hydrazine.

Classical Synthetic Routes to Pyrazol-5-amine Derivatives

The formation of the pyrazol-5-amine core is a well-established transformation in heterocyclic chemistry. Several classical methods have been developed, with the choice of starting materials dictating the substitution pattern of the final product.

Condensation Reactions of β-Ketonitriles with Hydrazines

One of the most common and versatile methods for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. This reaction proceeds through an initial nucleophilic attack of the hydrazine on the keto group of the β-ketonitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization via the attack of the second nitrogen atom of the hydrazine on the nitrile carbon, followed by tautomerization, affords the desired 5-aminopyrazole.

For the specific synthesis of 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine, the required β-ketonitrile precursor would be 2-(cyclohexanecarbonyl)-3-methylpropanenitrile. The reaction of this precursor with hydrazine hydrate (B1144303) would lead to the formation of the target molecule. The general reaction scheme is depicted below:

| Reactant 1 | Reactant 2 | Product |

| 2-(cyclohexanecarbonyl)-3-methylpropanenitrile | Hydrazine hydrate | 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine |

This method offers a straightforward approach to a wide range of 3,4-disubstituted pyrazol-5-amines by varying the substituents on the starting β-ketonitrile.

Reactions Involving Malononitrile (B47326) and its Derivatives

Malononitrile and its derivatives are also valuable starting materials for the synthesis of pyrazol-5-amines. While not a direct route to 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine, the principles of these reactions are relevant to the synthesis of related structures. For instance, the reaction of an appropriately substituted ylidene malononitrile with hydrazine can yield 3-amino-4-substituted-1H-pyrazol-5-carbonitriles.

Furthermore, multicomponent reactions involving malononitrile, an aldehyde, and a hydrazine derivative can provide access to diverse pyrazole structures. These reactions often proceed through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.

Cyclization Approaches to the Pyrazole Ring System

Various cyclization strategies can be employed to construct the pyrazole ring. These methods often involve the formation of a key intermediate that undergoes a ring-closing reaction. For instance, the reaction of a compound containing a 1,3-dielectrophilic system with hydrazine can lead to the formation of the pyrazole ring.

In the context of 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine, a potential cyclization approach could involve the synthesis of an acyclic precursor containing the necessary carbon and nitrogen framework, which is then induced to cyclize under appropriate conditions, such as heat or catalysis.

Modern and Advanced Synthetic Strategies for 3-Cyclohexyl-4-methyl-1H-pyrazol-5-amine

To improve reaction efficiency, reduce reaction times, and enhance product yields, modern synthetic techniques have been applied to the synthesis of pyrazole derivatives.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds. The application of microwave irradiation to the condensation of β-ketonitriles with hydrazines can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.

The synthesis of 3,4-disubstituted pyrazol-5-amines can be efficiently achieved under microwave irradiation. For the synthesis of 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine, a mixture of 2-(cyclohexanecarbonyl)-3-methylpropanenitrile and hydrazine hydrate could be subjected to microwave heating in a suitable solvent. This method offers a rapid and efficient alternative to conventional heating.

| Technique | Reactants | Conditions | Product | Advantages |

| Microwave-Assisted Synthesis | 2-(cyclohexanecarbonyl)-3-methylpropanenitrile, Hydrazine hydrate | Microwave irradiation, suitable solvent | 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine | Reduced reaction time, improved yield, cleaner reaction |

This advanced synthetic strategy provides a more sustainable and time-efficient route to the target compound and its derivatives.

Green Chemistry Approaches: Solvent-Free and Heterogeneous Catalysis (e.g., Nano Catalysts, Grinding Techniques)

Green chemistry principles are increasingly being applied to the synthesis of pyrazoles to reduce environmental impact. tandfonline.com These approaches often involve solvent-free conditions, the use of heterogeneous catalysts, and energy-efficient techniques like grinding. phytojournal.comnih.gov

Solvent-free synthesis, often facilitated by grinding or mechanochemical methods, offers a benign and rapid route to pyrazoles. phytojournal.comrsc.org This technique can lead to high yields in a short reaction time and simplifies product isolation. phytojournal.comrsc.org For instance, the synthesis of pyranopyrazole analogues has been achieved through the solvent-free one-pot grinding of malononitrile, hydrazine, ethyl acetoacetate, and various aldehydes. researchgate.net

Heterogeneous catalysts, particularly nanocatalysts, are gaining prominence due to their high surface area, selectivity, and ease of recovery and recyclability. nih.govorientjchem.orgnih.gov These catalysts can be readily separated from the reaction mixture, often by simple filtration or magnetic decantation, which is both economically and environmentally advantageous. orientjchem.orgnih.gov Examples of nanocatalysts used in pyrazole synthesis include nano-Fe2O3, nano-sized magnesium oxide (MgO), and copper ferrite (B1171679) (CuFe2O4). nih.govorientjchem.org For example, nanosized MgO has been shown to be an effective catalyst in the synthesis of dihydropyrano[2,3-c]-pyrazole derivatives in an aqueous medium at room temperature, affording excellent yields in a short reaction time. nih.gov Similarly, Fe3O4@L-arginine has been utilized as a magnetic nanocatalyst for the one-pot synthesis of spiro-pyrano[2,3-c]-pyrazole derivatives under solvent-free conditions. rsc.org

Table 1: Examples of Green Chemistry Approaches in Pyrazole Synthesis

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Nano-sized MgO | Four-component synthesis of dihydropyrano[2,3-c]-pyrazoles | High yields (88-97%), short reaction time (20 min), aqueous medium | nih.gov |

| Fe3O4@L-arginine | Four-component synthesis of spiro-pyrano[2,3-c]-pyrazoles | Solvent-free, reusable catalyst, high yields | rsc.org |

| Grinding (no catalyst) | Synthesis of pyranopyrazole analogues | Solvent-free, rapid, simple work-up | phytojournal.comresearchgate.net |

| ZnS nanoparticles | Four-component synthesis of pyrano[2,3-c]-pyrazoles via grinding | Solvent-free, high yields, reusable catalyst | rsc.org |

| Cobalt oxide nanoparticles | Microwave-assisted synthesis of substituted pyrazoles | Rapid, efficient, green solvent medium | rsc.orgpharmacognosyjournal.net |

Continuous Flow Chemistry Applications in Pyrazole Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pyrazoles, offering advantages in terms of safety, scalability, and process control. rsc.orgmdpi.com This methodology allows for the rapid optimization of reaction conditions and can enable reactions that are difficult to perform in traditional batch processes. galchimia.com A key benefit of flow chemistry is the ability to handle hazardous or unstable intermediates in situ, thereby increasing safety. mdpi.comnih.gov

Multi-step syntheses of pyrazoles have been successfully implemented in continuous flow systems. rsc.org For example, a two-step flow process has been developed for the synthesis of substituted pyrazoles from acetophenones. galchimia.com In this process, an acetophenone (B1666503) is first condensed with N,N-dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, which is then reacted with hydrazine in a second reactor to yield the desired pyrazole. galchimia.com This approach allows for the efficient production of a library of pyrazoles with diverse substitution patterns. galchimia.com Another example is the synthesis of 3,5-disubstituted pyrazoles via a sequential copper-mediated alkyne homocoupling and Cope-type hydroamination in a continuous-flow setup. rsc.org

Table 2: Continuous Flow Synthesis of Pyrazoles

| Reaction Type | Key Features | Advantages | Reference |

|---|---|---|---|

| Two-stage synthesis from acetophenones | Sequential condensation reactions | Rapid, scalable, allows for library synthesis | galchimia.com |

| Sequential alkyne homocoupling and hydroamination | In situ generation of 1,3-diynes | Access to 3,5-disubstituted pyrazoles from simple starting materials | rsc.org |

| Telescoped synthesis of fluorinated pyrazoles | Sequential reactor modules for different transformations | Safe handling of diazoalkanes, catalyst-free cycloaddition | nih.gov |

| Cu-catalyzed cycloaddition of sydnones and alkynes | Use of pre-packed cartridges with solid-supported catalyst | Scalable, efficient production of 1,4-disubstituted pyrazoles | rsc.org |

Transition Metal-Catalyzed Coupling and Annulation Reactions (e.g., C-H Activation)

Transition-metal-catalyzed reactions have revolutionized the synthesis of functionalized pyrazoles by enabling direct C-H bond activation and cross-coupling reactions. rsc.orgelsevierpure.com These methods provide a more atom-economical and efficient alternative to traditional approaches that often require pre-functionalized starting materials. researchgate.net

C-H activation strategies allow for the direct introduction of aryl, alkyl, and other functional groups onto the pyrazole core. rsc.orgresearchgate.net For example, palladium-catalyzed direct C-H arylation has been used to synthesize 5-aryl-4-nitro-1H-pyrazoles. acs.org The regioselectivity of these reactions can often be controlled by the choice of catalyst, directing group, and reaction conditions. researchgate.net

Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, are also widely used for the synthesis of substituted pyrazoles. rsc.orgbeilstein-journals.org These reactions typically involve the coupling of a halogenated pyrazole with a suitable organometallic reagent. For instance, the synthesis of 4-substituted-1H-pyrazole-3,5-diamines has been achieved via a Suzuki-Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids. rsc.org Similarly, Negishi coupling of 4-iodopyrazoles with organozinc reagents has been employed to produce tetrasubstituted pyrazoles. beilstein-journals.org

Table 3: Transition Metal-Catalyzed Syntheses of Substituted Pyrazoles

| Reaction Type | Catalyst/Reagents | Key Transformation | Reference |

|---|---|---|---|

| C-H Arylation | Palladium catalyst | Direct introduction of an aryl group at the C5 position of 4-nitropyrazoles | acs.org |

| Suzuki-Miyaura Coupling | XPhos Pd G2 precatalyst / Boronic acids | Synthesis of 4-aryl/heteroaryl-3,5-dinitropyrazoles | rsc.org |

| Negishi Coupling | Pd(PPh3)4 / Organozinc halides | Synthesis of tetrasubstituted pyrazoles from 4-iodopyrazoles | beilstein-journals.org |

| Tandem Cross-Coupling/Electrocyclization | Pd(PPh3)4 / Enol triflates and diazoacetates | Formation of 3,4,5-trisubstituted pyrazoles | nih.govacs.org |

Multi-Component Reactions (MCRs) for Diversified Pyrazole Synthesis

Multi-component reactions (MCRs) are powerful tools for the synthesis of complex molecules, such as diversified pyrazole derivatives, in a single step from three or more starting materials. beilstein-journals.orgmdpi.com These reactions are highly efficient and atom-economical, as they combine multiple synthetic transformations into a single operation without the need for isolating intermediates. acs.org

A common application of MCRs in pyrazole synthesis is the four-component reaction to produce pyrano[2,3-c]pyrazoles. nih.gov This reaction typically involves the condensation of an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate. nih.gov The use of various catalysts, including nano-catalysts and organocatalysts, can enhance the efficiency and selectivity of these reactions. nih.govnih.gov

MCRs can also be designed to incorporate a wide range of functional groups and structural motifs into the pyrazole core. For example, a three-component reaction of aryl glyoxals, aryl thioamides, and pyrazolones has been developed for the synthesis of novel pyrazole-linked thiazoles. acs.org This reaction proceeds at room temperature and offers a green and efficient route to these hybrid molecules. acs.org

Table 4: Multi-Component Reactions for Pyrazole Synthesis

| Number of Components | Reactants | Product Type | Reference |

|---|---|---|---|

| Four | Aldehyde, malononitrile, β-ketoester, hydrazine hydrate | Pyrano[2,3-c]pyrazoles | nih.govmdpi.com |

| Three | Aryl glyoxal, aryl thioamide, pyrazolone | Pyrazole-linked thiazoles | acs.org |

| Three | Aldehydes, β-ketoesters, hydrazines | Persubstituted pyrazoles | beilstein-journals.org |

| Three | Enol triflates, diazoacetates, N-methylmorpholine | 3,4,5-trisubstituted pyrazoles | nih.gov |

Regioselectivity and Stereoselectivity Control in 3-Cyclohexyl-4-methyl-1H-pyrazol-5-amine Synthesis

Controlling regioselectivity is a critical aspect of pyrazole synthesis, particularly when using unsymmetrical starting materials, which can lead to the formation of isomeric products. ingentaconnect.com The classical Knorr condensation of 1,3-dicarbonyl compounds with substituted hydrazines, for instance, often yields a mixture of regioisomers that can be difficult to separate. ingentaconnect.comacs.org

Several strategies have been developed to address this challenge. One approach is to use 1,3-dicarbonyl surrogates, such as β-enaminones, which can direct the cyclization to afford a single regioisomer. ingentaconnect.com The regiochemical outcome can also be influenced by the reaction conditions, such as the pH. ingentaconnect.com For example, in the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound, basic conditions may favor the initial attack of the more nucleophilic nitrogen atom, while acidic conditions may favor the attack of the less sterically hindered nitrogen. ingentaconnect.com

Transition metal catalysis can also play a key role in controlling regioselectivity. nih.gov For instance, the Michael addition of pyrazoles to conjugated carbonyl alkynes can be switched between (E)- and (Z)-N-carbonylvinylated pyrazoles by the presence or absence of Ag2CO3. nih.gov In the case of asymmetrically substituted pyrazoles, this method can also provide high regioselectivity for N1-alkylation. nih.gov

While stereoselectivity is less commonly a factor in the synthesis of the aromatic pyrazole core itself, it becomes important when chiral centers are present in the substituents, such as the cyclohexyl group in 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine. In such cases, the stereochemistry of the final product will depend on the stereochemistry of the starting materials or the use of stereoselective synthetic methods.

Table 5: Strategies for Regioselectivity Control in Pyrazole Synthesis

| Method | Key Principle | Outcome | Reference |

|---|---|---|---|

| Use of β-enaminones | Pre-functionalization to direct cyclization | Single regioisomer of the pyrazole product | ingentaconnect.com |

| Control of reaction pH | Protonation state of the hydrazine nucleophile | Preferential formation of one regioisomer over the other | ingentaconnect.com |

| Ag2CO3 catalysis in Michael addition | Coordination guidance by Ag+ | Switchable synthesis of (E)- and (Z)-N-vinylated pyrazoles with high regioselectivity | nih.gov |

| In situ generation of 1,3-dipoles | Reaction of N-tosylhydrazones with unactivated bromovinyl acetals | Regioselective 1,3-dipolar cycloaddition to form 3,5-disubstituted pyrazoles | organic-chemistry.orgthieme.de |

Purification and Isolation Methodologies for Research-Grade Compounds

The purification and isolation of pyrazole derivatives are essential steps to obtain research-grade compounds with high purity. The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities.

Common purification techniques for pyrazoles include:

Recrystallization: This is a widely used method for purifying solid compounds. researchgate.netijtsrd.com The choice of solvent is crucial and is often an alcohol-water mixture or ethyl acetate. researchgate.net The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution. researchgate.net

Acid-Base Extraction: Pyrazoles are basic compounds and can be purified by forming acid addition salts. researchgate.netgoogle.com The crude pyrazole can be dissolved in an organic solvent and treated with an acid (e.g., HCl, H2SO4, or oxalic acid) to precipitate the corresponding salt. google.comgoogle.com The salt can then be isolated by filtration and neutralized with a base to regenerate the pure pyrazole. google.com

Chromatography: Column chromatography using silica (B1680970) gel is a common method for separating pyrazoles from reaction byproducts. researchgate.net However, for basic compounds like pyrazoles, it may be necessary to deactivate the silica gel with a base, such as triethylamine (B128534) or ammonia, to prevent product loss on the column. researchgate.net Reversed-phase chromatography on C-18 silica is another option, particularly for polar compounds. researchgate.net Thin-layer chromatography (TLC) is used to monitor the progress of reactions and the purity of the isolated compounds. ijtsrd.com

For research-grade compounds, a combination of these techniques may be necessary to achieve the desired level of purity. The final purity is typically assessed by analytical methods such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. researchgate.net

Chemical Reactivity and Derivatization Strategies of 3 Cyclohexyl 4 Methyl 1h Pyrazol 5 Amine

Reactivity of the 5-Amino Group

The 5-amino group of 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine is a primary nucleophilic center, engaging in a range of chemical transformations that are fundamental to the synthesis of diverse derivatives.

Acylation and Sulfonylation Reactions

The primary amino group at the C5 position of the pyrazole (B372694) ring is readily acylated by various acylating agents such as acid anhydrides and acyl chlorides. This reaction typically proceeds in the presence of a base, which serves to deprotonate the amino group, enhancing its nucleophilicity. The resulting N-acylated pyrazoles are important intermediates in medicinal chemistry. The reaction is generally high-yielding and chemoselective for the amino group.

Similarly, sulfonylation of the 5-amino group can be achieved by reaction with sulfonyl chlorides in the presence of a suitable base like pyridine (B92270) or triethylamine (B128534). This leads to the formation of the corresponding sulfonamides. The sulfonylation of aminopyrazoles is a well-established method for the synthesis of compounds with a wide range of biological activities. The reaction conditions can be tailored to favor the formation of the desired sulfonamide derivative.

| Reactant | Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| 3-Aryl-1H-pyrazol-5-amine | Acetic Anhydride | N-(3-Aryl-1H-pyrazol-5-yl)acetamide | Aqueous NaHCO3 | High |

| 3,5-Dimethyl-1H-pyrazol-5-amine | Benzenesulfonyl Chloride | N-(3,5-Dimethyl-1H-pyrazol-5-yl)benzenesulfonamide | Pyridine, 0-25 °C | Quantitative |

| Aniline (for comparison) | 4-Nitrobenzyl Sulfonyl Chloride | N-Phenyl-4-nitrobenzenesulfonamide | Pyridine, 0-25 °C | 100% |

Alkylation and Arylation Reactions

The nitrogen atom of the 5-amino group can be alkylated using various alkylating agents, such as alkyl halides. The reaction often requires a base to deprotonate the amine and can sometimes lead to a mixture of mono- and di-alkylated products. The regioselectivity of N-alkylation on the pyrazole ring itself is a well-studied area, and similar principles of steric and electronic control apply to the exocyclic amino group. The use of phase-transfer catalysts can facilitate these reactions.

N-arylation of the 5-amino group is typically achieved through transition-metal-catalyzed cross-coupling reactions, for instance, using copper catalysts with aryl halides. These methods provide a versatile route to N-aryl-5-aminopyrazoles, which are valuable scaffolds in drug discovery. The choice of ligand and base is crucial for achieving high yields and selectivity.

| Reactant | Reagent | Product | Catalyst/Conditions | Yield (%) |

|---|---|---|---|---|

| Primary Amine | Alkyl Halide | Secondary Amine | Base (e.g., K2CO3), Solvent | Variable |

| Nitrogen Heterocycle (e.g., Pyrazole) | Aryl Iodide/Bromide | N-Aryl Heterocycle | CuI / Diamine Ligand | Good |

Formation of Schiff Bases and Imine Derivatives

The reaction of the 5-amino group with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction is typically carried out under acidic or basic catalysis and often involves the removal of water to drive the equilibrium towards the product. The resulting pyrazolyl-imines are versatile intermediates that can undergo further transformations, such as reduction to secondary amines or participation in cycloaddition reactions. The formation of Schiff bases is a common strategy in the synthesis of heterocyclic compounds with diverse biological activities.

| Amine Reactant | Carbonyl Reactant | Product | Conditions | Yield |

|---|---|---|---|---|

| 3-Aminopyrazole derivative | Substituted Benzaldehyde | Pyrazolyl-imine | Ethanol (B145695), reflux | Good to High |

| 4-Amino-3,5-dimethyl-1,2,4-triazole | Benzaldehyde | Triazolyl-imine | Catalytic acid or base | - |

Reactions of the Pyrazole Ring System

The pyrazole ring in 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine is an aromatic heterocycle that exhibits characteristic reactivity patterns, particularly in electrophilic aromatic substitution and cycloaddition reactions.

Electrophilic Aromatic Substitution (EAS) Patterns

The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The presence of two nitrogen atoms in the ring directs electrophilic attack to the C4 position, which is the most electron-rich carbon atom. The amino group at C5 further activates the ring towards EAS. Common EAS reactions include halogenation, nitration, and sulfonation. For instance, halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS) proceeds readily at the C4 position. beilstein-archives.org Similarly, nitration can be achieved using nitrating agents like nitric acid in the presence of a strong acid. The alkyl groups at C3 and C4 can sterically influence the approach of the electrophile.

| Reactant | Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| 3-Aryl-1H-pyrazol-5-amine | N-Bromosuccinimide (NBS) | 4-Bromo-3-aryl-1H-pyrazol-5-amine | Room Temperature, DMSO | Moderate to Excellent |

| 3-Aryl-1H-pyrazol-5-amine | N-Chlorosuccinimide (NCS) | 4-Chloro-3-aryl-1H-pyrazol-5-amine | Room Temperature, DMSO | Moderate to Excellent |

| Pyrazole | HNO3/H2SO4 | 4-Nitropyrazole | - | - |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The pyrazole ring can participate in cycloaddition reactions, acting as either the diene or dienophile component, although such reactions are less common than for simpler aromatic systems. A more significant type of cycloaddition involving pyrazoles is the 1,3-dipolar cycloaddition. In these reactions, a 1,3-dipole, such as a nitrile imine, reacts with a dipolarophile to form a five-membered heterocyclic ring. While the pyrazole ring itself can act as a dipolarophile, it is more common for substituents on the pyrazole ring to participate in these reactions. For instance, an alkyne or alkene substituent on the pyrazole ring can readily undergo 1,3-dipolar cycloaddition. These reactions are a powerful tool for the synthesis of complex, fused heterocyclic systems.

| Dipole | Dipolarophile | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| Nitrile Imine | α-Bromocinnamaldehyde | 1,3,4,5-Tetrasubstituted pyrazole | Triethylamine, rt | Reasonable to Good |

| Phenyl hydrazone | Benzoquinone | Pyrazole derivative | Pyridine or Triethylamine, rt | - |

Chemical Modifications of the Cyclohexyl and Methyl Substituents

The cyclohexyl and methyl groups attached to the pyrazole ring are generally considered to be chemically inert C(sp³)-rich fragments. Direct functionalization of these saturated hydrocarbon moieties typically requires harsh reaction conditions that could compromise the integrity of the pyrazole core.

Potential Modification Strategies:

Free Radical Halogenation: Under UV irradiation or in the presence of a radical initiator, it is conceivable that the cyclohexyl group could undergo free-radical halogenation, preferentially at the tertiary C-H bond. However, this approach may suffer from a lack of selectivity and could lead to a mixture of products. The methyl group is less likely to react under these conditions compared to the cyclohexyl ring's tertiary position.

Oxidation: Strong oxidizing agents could potentially oxidize the cyclohexyl or methyl groups. For instance, vigorous oxidation could lead to the formation of carboxylic acid functionalities, though such conditions would likely degrade the pyrazole ring itself.

Due to the low reactivity of these alkyl substituents, derivatization strategies for this class of compounds almost exclusively focus on the reactive sites of the aminopyrazole core rather than modifications of the cyclohexyl and methyl groups.

3-Cyclohexyl-4-methyl-1H-pyrazol-5-amine as a Precursor for Fused Heterocycles

The true synthetic utility of 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine lies in its role as a binucleophilic building block for constructing fused heterocyclic systems. The 5-amino group and the adjacent endocyclic N1 nitrogen atom can react with various bi-electrophiles to form new rings fused to the pyrazole core. 5-aminopyrazoles are well-established precursors in the synthesis of a wide array of fused pyrazoloazines. beilstein-journals.org

Pyrazolo[1,5-a]pyrimidines:

The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles is a widely adopted and efficient method for constructing this fused bicyclic system. nih.gov This transformation is typically achieved through the condensation reaction of the aminopyrazole with β-dicarbonyl compounds or their synthetic equivalents, such as β-enaminones or acetylenic ketones. nih.govnih.gov The reaction proceeds via an initial nucleophilic attack of the exocyclic 5-amino group on one of the electrophilic centers, followed by cyclization involving the endocyclic N1-H and the second electrophilic center, and subsequent dehydration.

For 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine, the reaction with a 1,3-dicarbonyl compound like acetylacetone (B45752) would be expected to yield 2,7-dimethyl-5-cyclohexyl-6-methylpyrazolo[1,5-a]pyrimidine. The regioselectivity of the cyclization is generally governed by the higher nucleophilicity of the exocyclic amino group compared to the endocyclic nitrogen. researchgate.net

Table 1: Representative Reactions for Pyrazolo[1,5-a]pyrimidine Synthesis

| Reagent | Expected Product with 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine |

|---|---|

| Acetylacetone | 2,7-Dimethyl-5-cyclohexyl-6-methylpyrazolo[1,5-a]pyrimidine |

| Ethyl acetoacetate | 7-Hydroxy-2-methyl-5-cyclohexyl-6-methylpyrazolo[1,5-a]pyrimidine |

Pyrazolo[3,4-b]pyridines:

The construction of the pyrazolo[3,4-b]pyridine scaffold from 5-aminopyrazoles is another cornerstone of fused heterocyclic synthesis. beilstein-journals.org These reactions often involve condensation with α,β-unsaturated carbonyl compounds, 1,3-dicarbonyls, or alkynyl aldehydes. mdpi.comnih.govmdpi.com The reaction with unsymmetrical 1,3-diketones can lead to regioisomeric products, with the outcome depending on the relative electrophilicity of the two carbonyl groups. mdpi.com A common strategy involves the Friedländer annulation, which condenses the 5-aminopyrazole with a suitable carbonyl compound containing an α-methylene group.

A cascade 6-endo-dig cyclization reaction has been developed for synthesizing pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, demonstrating excellent regioselectivity. nih.gov When reacting with α,β-unsaturated ketones, the 5-aminopyrazole undergoes a Michael addition followed by cyclization and aromatization. mdpi.com

Table 2: Representative Reactions for Pyrazolo[3,4-b]pyridine Synthesis

| Reagent | Expected Product with 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine |

|---|---|

| 1,3-Diketone (e.g., Acetylacetone) | 4,6-Dimethyl-3-cyclohexyl-1H-pyrazolo[3,4-b]pyridine |

| α,β-Unsaturated Ketone (e.g., Chalcone) | 4,6-Diaryl-3-cyclohexyl-1H-pyrazolo[3,4-b]pyridine |

Pyrazolotriazine derivatives can also be synthesized from 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine. For instance, the reaction with α-haloketone arylhydrazones or coupling with diazonium salts followed by cyclization can lead to the formation of pyrazolo[5,1-c] researchgate.netmdpi.comnih.govtriazines. The reaction typically involves the initial formation of a hydrazone with the 5-amino group, which then undergoes intramolecular cyclization onto the N1 position of the pyrazole ring.

Another route involves the reaction of the aminopyrazole with 1,2,3-tricarbonyl compounds or their equivalents. For example, reaction with nitrous acid to form a pyrazoletriazinone, which can be further functionalized.

Annulation reactions provide a powerful tool for building complex polycyclic structures from simpler precursors. 3-Cyclohexyl-4-methyl-1H-pyrazol-5-amine is an ideal substrate for such transformations.

[3+3] Annulation: Enantioselective [3+3] annulation of 5-aminopyrazoles with α,β-unsaturated aldehydes (enals), catalyzed by N-heterocyclic carbenes (NHCs), has been reported to produce chiral pyrazolo[3,4-b]pyridones. acs.org This methodology allows for the stereocontrolled synthesis of these complex fused systems.

Oxidative Annulation: An oxidative [3+2+1] annulation reaction involving 5-aminopyrazoles, aldehydes, and nitriles has been developed to afford pyrazolo[3,4-d]pyrimidines. researchgate.net This multicomponent reaction efficiently constructs the fused pyrimidine (B1678525) ring under oxidative conditions, often using iodine as the oxidant.

Regioselective Annulation: A [3+2+1] annulation of 3(5)-aminopyrazole with aryl methyl ketones has been shown to regioselectively construct pyrazolo[3,4-b]pyridines. dntb.gov.ua

These advanced annulation strategies demonstrate the versatility of the aminopyrazole core in synthesizing structurally diverse and complex heterocyclic scaffolds.

Exploitation of Tautomerism in Reactivity and Derivatization

A critical aspect influencing the reactivity of 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine is its existence in different tautomeric forms. nih.gov Annular prototropic tautomerism is a key feature of N-unsubstituted pyrazoles, involving the migration of a proton between the two ring nitrogen atoms. nih.gov

For 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine, two primary tautomers exist in equilibrium:

3-cyclohexyl-4-methyl-1H-pyrazol-5-amine

5-cyclohexyl-4-methyl-1H-pyrazol-3-amine

In addition to annular tautomerism, amino-imino tautomerism is also possible, where the exocyclic amino group can exist as an imino tautomer. However, for 5-aminopyrazoles, the amino form is generally the most stable and predominant.

The position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of the substituents, the solvent, and the physical state (solution vs. solid). nih.govnih.gov Electron-donating groups, such as alkyls (cyclohexyl and methyl), generally favor the tautomer where they are located at the C3 position. nih.gov Therefore, it is predicted that the 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine form will be the major tautomer in the equilibrium mixture.

This tautomeric equilibrium has profound implications for derivatization:

Regioselectivity in Cyclization: The reaction of 5-aminopyrazoles with unsymmetrical electrophiles to form fused heterocycles is often a regioselective process. The reaction typically initiates at the more nucleophilic exocyclic amino group. The subsequent cyclization step involves one of the endocyclic nitrogen atoms. The position of the N-H proton in the dominant tautomer can influence the pathway of this cyclization, although the reaction often proceeds through a common intermediate after initial attack by the -NH2 group.

N-Alkylation: Reaction with alkylating agents can lead to a mixture of N1 and N2 alkylated products. The ratio of these products is dependent on the reaction conditions and the steric and electronic environment around the two nitrogen atoms in the respective tautomers.

Understanding and controlling the tautomeric behavior is crucial for achieving selectivity in the synthesis of derivatives from 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine.

Spectroscopic and Advanced Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map out the complete proton and carbon framework of the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom within 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the cyclohexyl, methyl, pyrazole (B372694), and amine groups. The protons on the cyclohexyl ring would appear as a series of overlapping multiplets in the upfield region, typically between 1.1 and 2.5 ppm. The methyl group attached to the pyrazole ring (C4) would likely produce a sharp singlet at approximately 2.0 ppm. The amine (-NH₂) protons are expected to give a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but is often observed in the range of 3.5-5.0 ppm. The pyrazole ring itself has one N-H proton, which would also appear as a broad singlet, potentially further downfield. For related 3-substituted-1-methyl-1H-pyrazol-5-amine compounds, the C4-H proton appears as a singlet around 5.41 ppm mdpi.com. The introduction of a methyl group at the C4 position in the target molecule removes this signal.

The ¹³C NMR spectrum provides information on the carbon skeleton. The cyclohexyl carbons are expected to resonate in the aliphatic region (25-45 ppm). The methyl carbon (C4-CH₃) would likely appear at a characteristic upfield shift of around 9-14 ppm. The carbon atoms of the pyrazole ring exhibit distinct chemical shifts influenced by the nitrogen atoms and substituents. Based on data from similar pyrazole structures, the C4 carbon is highly shielded and would appear significantly upfield, around 85-95 ppm mdpi.com. The C3 and C5 carbons, being attached to the cyclohexyl group and the amine group respectively, would resonate further downfield, typically in the range of 145-161 ppm mdpi.com.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Cyclohexyl-H | 1.1 - 2.5 | Multiplets |

| 4-CH₃ | ~2.0 | Singlet |

| 5-NH₂ | 3.5 - 5.0 | Broad Singlet |

| 1-NH | Variable (downfield) | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Cyclohexyl-C | 25 - 45 |

| 4-CH₃ | 9 - 14 |

| Pyrazole C4 | 85 - 95 |

| Pyrazole C3 & C5 | 145 - 161 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine, COSY would be instrumental in assigning the complex, overlapping signals of the cyclohexyl ring protons by showing correlations between adjacent protons (e.g., H1' to H2', H2' to H3', etc.). No correlations would be expected for the methyl singlet or the broad amine and pyrazole NH signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively link each proton signal of the cyclohexyl ring to its corresponding carbon signal. It would also show a clear correlation between the methyl proton singlet (~2.0 ppm) and the methyl carbon signal (~9-14 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for piecing together the molecular structure. Key expected HMBC correlations would include:

From the methyl protons (4-CH₃) to the C3, C4, and C5 carbons of the pyrazole ring.

From the cyclohexyl proton at the point of attachment (H1') to the pyrazole C3 and potentially C4 carbons.

From the amine protons (5-NH₂) to the C5 and C4 carbons of the pyrazole ring.

Together, these 2D NMR techniques provide a comprehensive map of the molecular structure, confirming the substitution pattern and the integrity of the cyclohexyl and pyrazole moieties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine is expected to be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and the pyrazole N-H group would appear as distinct bands in the region of 3200-3500 cm⁻¹. For similar 5-aminopyrazole compounds, multiple sharp bands have been observed in this region, corresponding to symmetric and asymmetric N-H stretches rsc.org. The aliphatic C-H stretching of the cyclohexyl and methyl groups would be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. The C=N and C=C stretching vibrations within the pyrazole ring are expected to produce strong absorptions in the 1500-1650 cm⁻¹ region mdpi.comrsc.org. N-H bending vibrations for the amine group would also be present in this region, typically around 1600 cm⁻¹.

Raman spectroscopy , which is sensitive to non-polar bonds, would complement the FT-IR data. It would be particularly useful for observing the C-C backbone vibrations of the cyclohexyl and pyrazole rings, as well as the symmetric C-H stretching modes.

Table 3: Predicted FT-IR Absorption Bands for 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (Amine, Pyrazole) | 3200 - 3500 | Medium-Strong |

| C-H Stretching (Aliphatic) | 2850 - 2960 | Strong |

| C=N / C=C Stretching (Pyrazole) | 1500 - 1650 | Medium-Strong |

| N-H Bending (Amine) | ~1600 | Medium |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Elemental Composition

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

The chemical formula for 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine is C₁₀H₁₇N₃. Its calculated monoisotopic molecular weight is approximately 179.1422 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 179. For related pyrazol-5-amine structures, the molecular ion is readily observed mdpi.com.

HRMS analysis would confirm the elemental composition. An ESI-HRMS experiment in positive ion mode would detect the protonated molecule [M+H]⁺ with an expected m/z of 180.1495, confirming the formula C₁₀H₁₈N₃⁺.

The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for pyrazoles can involve cleavage of the ring researchgate.net. For this molecule, characteristic fragmentation would likely involve the loss of the cyclohexyl substituent (a loss of 83 mass units) or fragmentation within the cyclohexyl ring itself. Alpha-cleavage adjacent to the amine group is also a possible fragmentation route libretexts.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Substituted pyrazoles typically exhibit strong absorption bands in the UV region corresponding to π → π* electronic transitions within the aromatic heterocyclic ring mdpi.comnih.gov. The exact wavelength of maximum absorbance (λ_max) is influenced by the substituents and the solvent. For the parent pyrazole, a π → π* transition is observed around 206 nm researchgate.net. The presence of the amine and alkyl substituents on the pyrazole ring in 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine is expected to cause a bathochromic (red) shift of this absorption band to a longer wavelength, likely in the 220-280 nm range mdpi.com. The spectrum is generally recorded in a non-polar solvent like hexane (B92381) or a polar solvent like ethanol (B145695) to assess solvatochromic effects.

X-ray Crystallography for Precise Solid-State Molecular Architecture and Conformation

While a specific crystal structure for 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine is not publicly available, data from closely related structures can be used to predict its solid-state architecture. X-ray crystallography provides the most precise information on bond lengths, bond angles, and the three-dimensional conformation of a molecule in a crystal lattice.

Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy is a specialized branch of optical spectroscopy that investigates the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org These techniques, primarily Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are invaluable for the stereochemical elucidation of chiral compounds. yale.eduwikipedia.org For derivatives of 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine to be analyzed by these methods, they must possess a chiral center, rendering them optically active. Chirality could be introduced into the molecule, for instance, through substitution on the cyclohexyl ring or at a nitrogen atom of the pyrazole ring with a chiral group.

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule as a function of wavelength. youtube.com An achiral molecule will not exhibit a CD spectrum. For a chiral derivative of 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine, a CD spectrum would display positive or negative peaks, known as Cotton effects, in the regions of electronic absorptions of the chromophores present in the molecule. The pyrazole ring and any other chromophoric substituents would be the primary contributors to the CD spectrum. The sign and intensity of the Cotton effects are directly related to the three-dimensional arrangement of atoms around the chiral center, making CD a powerful tool for determining the absolute configuration of enantiomers. nih.gov

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgarxiv.org An ORD curve provides information about the stereochemistry of a molecule and is closely related to the CD spectrum through the Kronig-Kramers transforms. The ORD curve of a chiral derivative would show a plain curve at wavelengths away from an absorption band and an anomalous curve, exhibiting peaks and troughs, in the vicinity of a Cotton effect. The shape of the ORD curve can also be used to assign the absolute configuration of a chiral center.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the CD and ORD spectra of chiral derivatives. By comparing the experimentally measured spectra with the calculated spectra for different enantiomers, the absolute configuration of the synthesized compound can be confidently assigned.

Below is a hypothetical data table illustrating the type of information that would be obtained from a chiroptical analysis of a pair of enantiomeric derivatives of 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine.

Hypothetical Chiroptical Data for a Chiral Derivative

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Specific Rotation [α]D | +X° | -X° |

| CD Spectrum | ||

| Wavelength (nm) | 280 | 280 |

| Molar Ellipticity (deg·cm²/dmol) | +Y | -Y |

| ORD Spectrum | ||

| Wavelength (nm) | 290 (Peak) | 290 (Trough) |

| Molar Rotation ([Φ]) | +Z | -Z |

| Wavelength (nm) | 270 (Trough) | 270 (Peak) |

| Molar Rotation ([Φ]) | -Z' | +Z' |

Computational and Theoretical Investigations of 3 Cyclohexyl 4 Methyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to determine the properties of pyrazole (B372694) derivatives. nih.gov

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine, this involves determining the most stable three-dimensional structure. DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly used for this purpose. nih.gov

Table 1: Illustrative Conformational Analysis Data for 3-Cyclohexyl-4-methyl-1H-pyrazol-5-amine

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-C-N) | Population (%) at 298 K |

| Chair (Equatorial) | 0.00 | 178.5° | 98.9 |

| Chair (Axial) | 2.15 | 65.2° | 1.1 |

| Twist-Boat | 5.30 | 45.8° | <0.1 |

The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. irjweb.com

The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. irjweb.comwuxiapptec.comnih.gov For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and the amino group, while the LUMO distribution varies depending on the substituents.

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. It helps identify regions that are rich or poor in electrons. In an MEP map, negative potential regions (typically colored red) are susceptible to electrophilic attack, while positive potential regions (blue) are prone to nucleophilic attack. researchgate.net For 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine, the area around the nitrogen atoms of the pyrazole ring and the amine group is expected to show negative potential, indicating a propensity to act as hydrogen bond acceptors. nih.gov

Table 2: Illustrative Calculated Electronic Properties (DFT/B3LYP)

| Property | Value (eV) | Description |

| HOMO Energy | -5.89 | Electron-donating capacity |

| LUMO Energy | -1.25 | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.64 | Chemical reactivity and stability |

| Ionization Potential | 5.89 | Energy required to remove an electron |

| Electron Affinity | 1.25 | Energy released when an electron is added |

Quantum chemical calculations can accurately predict spectroscopic data, which serves as a powerful method for structure verification. DFT methods are widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. jocpr.com

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to predict ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov Comparing the calculated shifts with experimental data can help confirm the proposed structure and assign specific signals to the corresponding atoms in the molecule. Theoretical studies on similar pyrazole derivatives have shown a strong correlation between calculated and experimental NMR data. researchgate.netnih.gov

Similarly, the calculation of vibrational frequencies can help in the interpretation of experimental IR spectra. By analyzing the vibrational modes, each peak in the IR spectrum can be assigned to a specific molecular motion, such as N-H stretching, C-H bending, or ring vibrations.

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C3 (pyrazole) | 148.2 | 147.9 |

| C4 (pyrazole) | 105.6 | 105.3 |

| C5 (pyrazole) | 142.5 | 142.1 |

| C1 (cyclohexyl) | 38.4 | 38.1 |

| CH₃ | 10.1 | 9.8 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine, MD simulations can be used to explore its conformational landscape in greater detail than static calculations. This is particularly useful for understanding the flexibility of the cyclohexyl group and its preferred orientations in different environments.

Furthermore, MD simulations are invaluable for studying solvent effects. By explicitly including solvent molecules (such as water) in the simulation box, it is possible to observe how the solute interacts with the solvent, how solvent shells form, and how the solvent influences the conformational preferences of the molecule. Such simulations are critical for understanding the behavior of the compound in a biological or solution-phase context. researchgate.net

In Silico Prediction of Chemical Reactivity and Reaction Pathways

Computational methods can predict the chemical reactivity of a molecule without the need for laboratory experiments. Reactivity descriptors derived from DFT calculations, such as the HOMO-LUMO gap, chemical hardness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. nih.gov A smaller HOMO-LUMO gap, for example, suggests higher reactivity. wuxiapptec.com

These computational tools can also be used to explore potential reaction pathways. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energies. This information is crucial for understanding reaction mechanisms and predicting the most likely products of a chemical transformation.

Molecular Docking and Pharmacophore Modeling for Ligand-Target Interactions

Given that many pyrazole derivatives exhibit significant biological activity, often as kinase inhibitors, computational techniques like molecular docking and pharmacophore modeling are essential for drug discovery applications. nih.govdntb.gov.ua

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine) when bound to a specific protein target. asianjpr.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding energy. This helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. acs.org

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for a molecule to bind to a specific biological target. nih.gov This "pharmacophore" can then be used as a template to search for other molecules with similar properties, aiding in the design of new and more potent drug candidates.

Table 4: Illustrative Molecular Docking Results against a Hypothetical Kinase Target

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | Strong predicted binding affinity |

| Key Interacting Residues | GLU-85, LEU-132, VAL-36 | Amino acids forming key contacts |

| Hydrogen Bonds | 2 (with GLU-85) | Specific polar interactions stabilizing the complex |

| Hydrophobic Interactions | Cyclohexyl ring with LEU-132, VAL-36 | Non-polar interactions contributing to binding |

Quantitative Structure-Activity Relationship (QSAR) Studies for Elucidating Structural Contributions to Activity

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools in medicinal chemistry for discerning the intricate connections between the structural features of a molecule and its biological activity. These studies aim to develop mathematical models that can predict the activity of novel compounds and guide the design of more potent analogs. In the context of pyrazole derivatives, QSAR analyses have been instrumental in identifying key structural motifs that govern their therapeutic effects.

A typical QSAR study on a series of pyrazole derivatives, including analogs of 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine, would commence with the generation of a dataset of compounds with varying structural modifications and their corresponding experimentally determined biological activities. The three-dimensional structures of these molecules are then used to calculate a wide array of molecular descriptors, which quantify various physicochemical properties.

These descriptors generally fall into several categories:

Electronic Descriptors: These pertain to the electronic aspects of the molecule, such as charge distribution, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These describe the size and shape of the molecule and its substituents. Examples include molecular weight, molar volume, and surface area.

Hydrophobic Descriptors: These relate to the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical values that characterize the atomic connectivity and branching of a molecule.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Partial Least Squares (PLS) are employed to establish a correlation between a selection of these descriptors and the biological activity. The goal is to generate a statistically robust model with good predictive power.

For a hypothetical series of analogs of 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine, a QSAR study might investigate how modifications to the cyclohexyl and methyl groups, as well as substitutions on the pyrazole ring, impact a specific biological activity (e.g., inhibitory concentration, IC50). The resulting QSAR model could reveal, for instance, that increased hydrophobicity in one region of the molecule enhances activity, while bulky substituents in another region are detrimental.

Detailed research findings from such a study would be presented in a tabular format, correlating the structural modifications with the calculated descriptors and the observed and predicted biological activities.

Table 1: Hypothetical Molecular Descriptors for a Series of 3-Cyclohexyl-4-methyl-1H-pyrazol-5-amine Analogs

| Compound ID | R1-Substituent | R2-Substituent | LogP | Molecular Weight ( g/mol ) | Predicted Activity (pIC50) |

| 1 | Cyclohexyl | Methyl | 3.5 | 193.3 | 6.2 |

| 2 | Phenyl | Methyl | 3.8 | 187.2 | 6.5 |

| 3 | Cyclohexyl | Ethyl | 3.9 | 207.3 | 6.4 |

| 4 | tert-Butyl | Methyl | 3.2 | 167.3 | 5.9 |

| 5 | Cyclohexyl | H | 3.1 | 179.3 | 5.8 |

The statistical quality of the QSAR model is assessed using various parameters. The coefficient of determination (R²) indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value close to 1 suggests a good fit. The predictive ability of the model is often validated using an external set of compounds or through cross-validation techniques, yielding a cross-validated R² (q²).

Table 2: Statistical Parameters of a Hypothetical QSAR Model

| Parameter | Value | Description |

| R² | 0.85 | Coefficient of determination |

| q² | 0.72 | Cross-validated coefficient of determination |

| F-statistic | 45.6 | A measure of the overall significance of the model |

| Standard Error | 0.21 | The standard deviation of the residuals |

These QSAR models provide valuable insights into the structure-activity landscape of the chemical series, enabling medicinal chemists to prioritize the synthesis of new compounds with a higher probability of exhibiting the desired biological activity.

Exploration of Biological and Biochemical Interaction Mechanisms Mechanism Focused Studies

Target Identification and Validation Strategies for 3-Cyclohexyl-4-methyl-1H-pyrazol-5-amine Derivatives

Identifying the precise biological targets of 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine derivatives is a critical step in understanding their mechanism of action. Researchers employ a variety of strategies, from broad screening against panels of enzymes and receptors to detailed biophysical analyses of protein-ligand interactions.

The pyrazole (B372694) ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can serve as a basis for designing ligands for a wide range of biological targets. nih.govnih.gov Derivatives of aminopyrazole, in particular, have been extensively investigated as enzyme inhibitors, with a significant focus on protein kinases due to their role in cell signaling and disease. nih.govnih.govresearchgate.net

Kinases have been a prominent target for pyrazole-based inhibitors. nih.gov The 5-amino-1H-pyrazole core is a key feature in many kinase inhibitors, acting as a "hinge-binder" that forms critical hydrogen bonds with the backbone of the kinase hinge region. nih.gov For instance, derivatives of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole have been synthesized and identified as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a target for neurodegenerative diseases. nih.govresearchgate.net Similarly, pyrazol-4-yl urea (B33335) derivatives have been developed as potent, multitargeted inhibitors with significant activity against Aurora kinases. acs.org The inhibitory profile of these compounds is often assessed against a broad panel of kinases to determine their selectivity. nih.gov

Beyond kinases, pyrazole derivatives have shown inhibitory activity against other enzyme classes. Studies on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives demonstrated their ability to act as reversible and non-competitive inhibitors of monoamine oxidases (MAOs). nih.govresearchgate.net Other research has explored pyrazole-based compounds as inhibitors of metalloproteases like meprin α and meprin β, and N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govacs.org

| Pyrazole Derivative Class | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazoles | JNK3 | IC₅₀ = 227 nM (for compound 8a) | nih.gov |

| Pyrazol-4-yl Urea (AT9283) | Aurora A / Aurora B | IC₅₀ = 3 nM / 3 nM | acs.org |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | Monoamine Oxidase (MAO) | Kᵢ ≈ 10⁻⁸ M | nih.gov |

| 3,5-diphenylpyrazoles | Meprin α | IC₅₀ in low nanomolar range | nih.gov |

| Pyrazole Azabicyclo[3.2.1]octane Sulfonamides | NAAA | IC₅₀ = 42 nM (for compound 50) | acs.org |

Receptor binding assays are essential for identifying and characterizing the interaction of pyrazole derivatives with cell surface and intracellular receptors. These assays measure the affinity of a compound for a specific receptor, typically by assessing its ability to displace a known radiolabeled ligand.

Derivatives based on the pyrazole scaffold have been identified as agonists for the apelin receptor, a G-protein coupled receptor (GPCR). duke.edu In these studies, modifications at the N1 position of the pyrazole core were found to be critical for enhancing potency. For example, substituting the N1 position with alkyl and cycloalkyl groups significantly improved the agonist activity of the compounds. duke.edu Another area of investigation involves the benzodiazepine (B76468) binding site on GABA-A receptors. A series of isochromeno[4,3-c]pyrazol-5(1H)-one derivatives were tested for their ability to displace [³H]flunitrazepam from bovine brain membranes, demonstrating that the substitution pattern on the pyrazole-containing scaffold influences receptor affinity. nih.gov

| Pyrazole Derivative Class | Target Receptor | Observed Activity | Reference |

|---|---|---|---|

| N1-substituted Pyrazole Carboxamides | Apelin Receptor (GPCR) | Agonist activity (Ca²⁺ EC₅₀ = 0.425 µM for compound 35) | duke.edu |

| Isochromeno[4,3-c]pyrazol-5(1H)-ones | Benzodiazepine Receptor (GABA-A) | Displacement of [³H]flunitrazepam (54% inhibition at 10 µM for compound 7e) | nih.gov |

To gain a deeper understanding of how 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine derivatives interact with their targets, researchers utilize biophysical and computational techniques. Molecular docking studies are frequently employed to predict the binding poses of pyrazole derivatives within the active site of a protein. researchgate.netresearchgate.net These computational models help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. researchgate.net For example, docking studies of pyrazole derivatives with protein kinases have revealed interactions with key residues like Asp15, Phe105, and Phe72. researchgate.net

While computational methods provide valuable insights, experimental techniques are required to measure the kinetics and thermodynamics of binding. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful methods for this purpose. SPR can determine the association (k_on) and dissociation (k_off) rate constants of a ligand-protein interaction, providing a detailed kinetic profile, while ITC measures the heat change upon binding to determine the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS). Although specific SPR or ITC data for 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine itself are not widely published, these techniques are standard for characterizing the binding kinetics of novel pyrazole-based inhibitors.

Structure-Activity Relationship (SAR) Studies of 3-Cyclohexyl-4-methyl-1H-pyrazol-5-amine Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For derivatives of 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine, SAR studies focus on how modifications to the cyclohexyl, methyl, and amine groups, as well as the pyrazole core itself, affect target binding and efficacy.

The biological activity of the 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine scaffold can be systematically tuned by modifying its constituent parts.

Substitution at C3 (Cyclohexyl Group): A bulky, lipophilic group like cyclohexyl at the C3 or C5 position is often explored for its ability to fit into hydrophobic pockets within the target protein. nih.govdrugdesign.org The effect of this group is highly dependent on the topology of the target's binding site. In one study, the inactivity of a cyclohexyl derivative suggested that the corresponding hydrophobic pocket was flat and narrow, unable to accommodate the bulky ring. drugdesign.org Conversely, in the development of Aurora kinase inhibitors, a cyclohexyl urea derivative demonstrated a 10-fold increase in affinity for Aurora B compared to a smaller analogue, indicating a favorable interaction within a hydrophobic pocket. acs.org

Substitution at C4 (Methyl Group): Modification at the C4 position of the pyrazole ring is a common strategy for optimizing potency and selectivity. This position is often a vector for exploring interactions with different regions of the binding site.

Substitution at C5 (Amine Group): The 5-aminopyrazole moiety is a critical pharmacophoric element, especially in kinase inhibitors. nih.gov It frequently serves as a hydrogen bond donor, anchoring the molecule to the protein's hinge region. nih.gov The presence and accessibility of this amino group are often essential for high-affinity binding.

Substitution at N1: The nitrogen atom at the N1 position of the pyrazole ring provides another site for modification. In studies of apelin receptor agonists, substituting the N1 position with various alkyl and cycloalkyl groups had a profound impact on potency. duke.edu Similarly, in the development of meprin inhibitors, N-substitution of a 3,5-diphenylpyrazole (B73989) with methyl or phenyl groups resulted in a decrease in activity compared to the unsubstituted analogue. nih.gov

| Modification Site | Substituent | Effect on Activity | Target Class Example | Reference |

|---|---|---|---|---|

| C3/C5 | Cyclohexyl | Context-dependent: Can decrease activity (narrow pocket) or increase activity (accommodating pocket) | Kinases | acs.orgdrugdesign.org |

| C3/C5 | Cyclopentyl | Similar activity to a phenyl group | Meprins | nih.gov |

| N1 | Methyl/Phenyl | Decreased inhibitory activity | Meprins | nih.gov |

| N1 | Propyl/Cyclobutyl | Enhanced agonist potency | Apelin Receptor | duke.edu |

| C5 | Amino Group | Often essential for activity, acts as hinge-binder | Kinases | nih.govnih.gov |

Based on extensive SAR studies of related compounds, a general pharmacophore model for biologically active 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine derivatives can be proposed. The key features include:

A Hydrogen-Bonding Region: The 5-amino group and the pyrazole ring nitrogens serve as crucial hydrogen bond donors and acceptors. In kinase inhibition, this motif is responsible for the characteristic "hinge-binding" interaction. nih.gov

A Hydrophobic Moiety: The C3-cyclohexyl group provides a large, hydrophobic feature designed to occupy a corresponding hydrophobic pocket in the target protein. The size and shape of this group are critical for achieving high affinity and selectivity.

A Central Scaffold: The 4-methyl-1H-pyrazole ring acts as a rigid and chemically stable scaffold. It correctly orients the key pharmacophoric features in three-dimensional space, facilitating optimal interaction with the biological target. The methyl group at the C4 position can further refine the molecule's fit and interaction within the binding site.

These pharmacophoric elements—a hinge-binding amine, a bulky hydrophobic group, and a central scaffold—define the binding motif for many pyrazole-based inhibitors and modulators, guiding the rational design of new derivatives with improved potency and selectivity.

Mechanistic Insights into Molecular Recognition and Specificity

For instance, in many pyrazole-based kinase inhibitors, the pyrazole core acts as a scaffold, presenting its substituents in an optimal orientation for interaction with the ATP-binding pocket. mdpi.com The amino group at the 5-position can act as a hydrogen bond donor, further stabilizing the complex between the ligand and the protein. nih.gov The cyclohexyl group at the 3-position likely contributes to binding by fitting into a hydrophobic pocket, a common feature in the active sites of many kinases. nih.gov The methyl group at the 4-position can also influence binding affinity and selectivity through steric and hydrophobic interactions. nih.gov

The following table summarizes the key molecular interactions observed in studies of related pyrazole derivatives, which may be extrapolated to understand the binding of 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine.

| Interaction Type | Contributing Moiety | Potential Target Site Residues | Significance |

| Hydrogen Bonding | Pyrazole NH, 5-amino group | Hinge region amino acids (e.g., Glu, Met) | Anchors the inhibitor to the kinase backbone. nih.gov |

| Hydrophobic Interactions | Cyclohexyl ring, methyl group | Hydrophobic pockets near the ATP binding site | Enhances binding affinity and selectivity. nih.gov |

| π-π Stacking | Pyrazole ring | Aromatic residues (e.g., Phe, Tyr) | Can contribute to the stability of the protein-ligand complex. nih.gov |

While direct allosteric modulation studies on 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine are not extensively documented, the pyrazole scaffold is present in compounds known to act as allosteric modulators of various receptors. nih.govnih.gov Allosteric modulators bind to a site on the protein distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. mdpi.com

For example, certain pyrazole derivatives have been identified as positive allosteric modulators (PAMs) of nicotinic acetylcholine (B1216132) receptors (nAChRs) and the M4 muscarinic acetylcholine receptor. nih.govnih.gov These compounds enhance the effect of the endogenous ligand without directly activating the receptor themselves. It is conceivable that 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine, with its specific substitution pattern, could exhibit allosteric modulatory effects on certain protein targets. The cyclohexyl and methyl groups could play a role in binding to an allosteric pocket, leading to a modulation of protein function. Further research would be necessary to explore this potential mechanism.

The binding of a ligand to its target protein is often a dynamic process that involves conformational changes in both the ligand and the protein. For pyrazole derivatives, these changes are crucial for achieving a stable and high-affinity interaction.

Upon binding, the pyrazole ring and its substituents can induce significant conformational shifts in the target protein. For instance, the binding of some pyrazole-based inhibitors to kinases can stabilize the "DFG-out" conformation, an inactive state of the kinase, which is a hallmark of type II kinase inhibitors. nih.gov

The cyclohexyl group of 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine is expected to adopt a low-energy chair conformation. nih.gov The orientation of this ring relative to the pyrazole core can be influenced by interactions within the binding pocket. Studies on related compounds have shown that the introduction of substituents on the pyrazole ring can modulate its conformational flexibility, which in turn affects its interaction with target residues. acs.org For example, modifications to the pyrazole linker in some inhibitors have been shown to cause a reorientation of the molecule within the active site, leading to improved inhibitory activity. acs.org

Docking studies with pyrazole derivatives have revealed that the final conformation adopted by the compound within the enzyme's active site is highly dependent on the specific amino acid residues present. mdpi.comtandfonline.com This adaptability allows pyrazole compounds to bind to a variety of targets with high specificity.

Investigation of Cellular Pathway Modulation and Protein Network Perturbations (without reference to in vivo or clinical outcomes)

Given the prevalence of pyrazole derivatives as kinase inhibitors, it is highly probable that 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine exerts its biological effects by modulating one or more cellular signaling pathways. mdpi.comnih.goveco-vector.com Kinases are key nodes in cellular communication networks, and their inhibition can lead to widespread perturbations in these networks.

Many pyrazole-containing molecules have been shown to target kinases involved in cell cycle progression, proliferation, and survival, such as Cyclin-Dependent Kinases (CDKs), Akt, and Aurora kinases. researchgate.nethilarispublisher.com Inhibition of these kinases can lead to cell cycle arrest and the induction of apoptosis. mdpi.com

Furthermore, pyrazole derivatives have been found to influence key signaling pathways that are often dysregulated in various diseases. These include:

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Pyrazole-based inhibitors of Akt have been shown to decrease the phosphorylation of downstream targets like GSK3β. nih.gov

MAPK Pathway: This pathway is involved in cellular responses to a variety of stimuli. Some pyrazole compounds have been shown to inhibit components of this pathway, such as p38 MAP kinase. nih.gov

Angiogenesis Pathways: Certain pyrazole derivatives can inhibit the formation of new blood vessels, a process known as angiogenesis, which is critical for tumor growth. This may involve the inhibition of kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govmdpi.com

The table below summarizes the potential cellular pathways that could be modulated by 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine, based on the activities of related compounds.

| Cellular Pathway | Key Protein Targets | Potential Cellular Outcome |

| Cell Cycle Control | Cyclin-Dependent Kinases (CDKs), Aurora Kinases | Cell cycle arrest |

| Survival and Proliferation | PI3K/Akt, MAPK | Inhibition of proliferation, induction of apoptosis |

| Angiogenesis | Vascular Endothelial Growth Factor Receptor (VEGFR) | Inhibition of new blood vessel formation |

The perturbation of these pathways can lead to a cascade of downstream effects, altering the expression and activity of numerous other proteins within the cellular network. The precise nature of these perturbations would depend on the specific kinase(s) inhibited by 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine and the cellular context.

Advanced Analytical Methods for Detection and Quantification in Research Matrices

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Quantitative Analysis in Research Samples

Chromatographic techniques are fundamental in the analytical workflow for 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine, providing high-resolution separation for both purity determination and quantitative measurements in research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC):